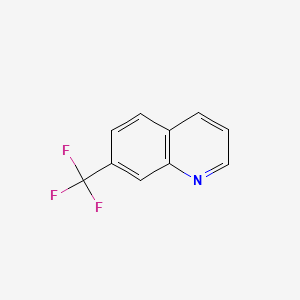

7-(Trifluoromethyl)quinoline

Übersicht

Beschreibung

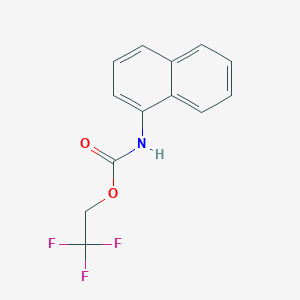

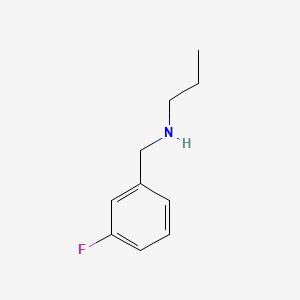

7-(Trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H6F3N . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 7-(Trifluoromethyl)quinoline involves a twofold pyridoannelation sequence. This process uses 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts and 1,5- and 1,8-diaminonaphthalene . Another synthesis method involves the use of 4-nitrophthalonitrile and 4-hydroxy-7-(trifluoromethyl)quinoline .Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)quinoline can be represented as FC(F)(F)C1=CC2=NC=CC=C2C=C1 .Chemical Reactions Analysis

7-(Trifluoromethyl)quinoline-4-thiol has been used to investigate the mechanism of generation of lipid-poor particles from high-density lipoprotein induced by cholesteryl ester transfer protein .Physical And Chemical Properties Analysis

7-(Trifluoromethyl)quinoline has a density of 1.4±0.1 g/cm3, a boiling point of 311.9±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has a melting point range of 60.0-69.0°C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Development

7-(Trifluoromethyl)quinoline: has been utilized in the synthesis of new compounds with potential antimicrobial properties. For instance, derivatives such as quinoline carbohydrazide and oxadiazoles have been synthesized and shown significant activity against bacteria like Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Penicillium chrysogenum . These findings suggest that 7-(Trifluoromethyl)quinoline could be a valuable scaffold for developing new antituberculosis agents.

High-Density Lipoprotein (HDL) Research

In cardiovascular research, 7-(Trifluoromethyl)quinoline-4-thiol has been used to investigate the generation of lipid-poor particles from HDL induced by cholesteryl ester transfer protein . This application is crucial for understanding the dynamics of cholesterol transport and the role of HDL in cardiovascular health.

Drug Discovery

The compound’s complex structure allows it to be a versatile player in drug discovery. It can be used to create diverse derivatives with potential therapeutic effects. The trifluoromethyl group, in particular, is known for increasing the biological activity and metabolic stability of pharmaceuticals.

Catalysis

7-(Trifluoromethyl)quinoline: derivatives are also explored in catalysis. Their unique electronic properties can facilitate various chemical reactions, making them valuable for synthesizing other complex organic compounds.

Organic Synthesis

The compound serves as a building block in organic synthesis. For example, it has been used in the synthesis of 4-[7-(trifluoromethyl)quinolin-4-yl]oxy pthalonitrile, showcasing its utility in creating intricate organic molecules .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMSEFHVUYEEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332685 | |

| Record name | 7-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)quinoline | |

CAS RN |

325-14-4 | |

| Record name | 7-(Trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 7-(trifluoromethyl)quinoline an attractive scaffold in medicinal chemistry?

A1: The 7-(trifluoromethyl)quinoline moiety appears in various bioactive molecules, including those with antimalarial and anticancer activities [, ]. Its presence often enhances potency and selectivity for specific targets, likely due to its influence on electronic properties and molecular interactions.

Q2: How do structural modifications of 7-(trifluoromethyl)quinoline derivatives impact their biological activity?

A2: Structure-activity relationship (SAR) studies are crucial in understanding how modifications impact a drug candidate's efficacy. For example, the introduction of a trifluoromethyl group at the 7-position of the quinoline ring significantly enhanced the anodic alpha-fluorination of certain sulfides []. Furthermore, research on 3,5,7-trisubstituted quinolines revealed that specific substitutions at these positions led to potent c-Met kinase inhibitors with nanomolar IC50 values []. These findings demonstrate the significant impact of substituent selection on biological activity.

Q3: Can you provide an example of a 7-(trifluoromethyl)quinoline derivative with promising anticancer activity?

A3: SOMG-833, a 3,5,7-trisubstituted quinoline derivative containing a 7-(trifluoromethyl) group, demonstrated potent and selective c-MET inhibitory activity []. This compound effectively blocked c-MET–dependent neoplastic effects in vitro and showed significant antitumor activity in vivo in various xenograft models.

Q4: What is the significance of the reported crystal structures of 7-(trifluoromethyl)quinoline derivatives?

A4: Understanding the three-dimensional arrangement of atoms within a molecule is essential for drug design. The crystal structure of 4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline revealed key structural features, including the conformation of the piperazine ring and the dihedral angles between the quinoline ring and other aromatic systems []. This information can be used to rationalize observed biological activity and guide further optimization efforts.

Q5: What synthetic strategies are commonly employed to prepare 7-(trifluoromethyl)quinoline derivatives?

A5: Researchers have developed various methods for synthesizing these compounds. One example involves the addition of nitroalkanes to ortho-halonitrobenzenes, leading to the formation of 4-chloro-7-(trifluoromethyl)quinoline [, ]. This approach highlights the versatility of chemical synthesis in accessing diverse 7-(trifluoromethyl)quinoline derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)